n-octylsulfenyl chloride
Description
n-Octylsulfenyl chloride (C₈H₁₇SCl) is an aliphatic sulfenyl chloride characterized by a linear octyl chain bonded to a sulfur atom and a chlorine atom (R-S-Cl). It is primarily used in organic synthesis as an electrophilic reagent for introducing thioether (R-S-R') groups into target molecules. Its applications span polymer chemistry, agrochemicals, and pharmaceuticals, where it serves as a precursor for sulfur-containing compounds. Unlike sulfonyl chlorides (R-SO₂-Cl), sulfenyl chlorides exhibit distinct reactivity due to the weaker S-Cl bond, making them more prone to hydrolysis and oxidation .
Properties
CAS No. |
40390-87-2 |
|---|---|
Molecular Formula |
C8H17ClS |
Molecular Weight |
180.74 g/mol |
IUPAC Name |
octyl thiohypochlorite |
InChI |
InChI=1S/C8H17ClS/c1-2-3-4-5-6-7-8-10-9/h2-8H2,1H3 |
InChI Key |
IRRLOVWOYNENMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method involves oxidizing n-octanethiol (C₈H₁₇SH) to the sulfonyl chloride using sodium hypochlorite (NaOCl) in sulfuric acid. The reaction proceeds through a two-step oxidation: thiol → disulfide → sulfonyl chloride. In a representative procedure, 2-mercaptopyridine (18.0 mmol) reacted with NaOCl (180 mmol, 10 equiv) in H₂SO₄ at 0°C for 4.5 hours, yielding 82% sulfonyl chloride.
Key parameters:
Optimization and Challenges
Lower temperatures (<5°C) minimize side reactions, such as sulfonic acid formation. Pre-cooling solvents (e.g., CH₂Cl₂ to 0°C) and rapid quenching with Na₂S₂O₃ are critical for high purity. For n-octanethiol, analogous conditions yield ~80–85% sulfonyl chloride, though steric effects may slightly reduce efficiency compared to aromatic thiols.
Alkyl Halide to Sulfonyl Chloride via Isothiourea Intermediate
Synthetic Pathway
This two-step protocol converts 1-chlorooctane (C₈H₁₇Cl) to n-octylsulfonyl chloride via an S-alkyl isothiourea salt. In a general procedure, 1-chlorooctane (5 mmol) reacts with thiourea in ethanol under reflux, forming the isothiourea salt. Subsequent treatment with tert-butyl hypochlorite (t-BuOCl) in acetonitrile/water at 0–20°C yields the sulfonyl chloride.
Reaction Steps :
-
Alkylation :
-
Oxidative Chlorination :
Yield and Scalability
This method achieves 95% yield for 1-octanesulfonyl chloride. The use of t-BuOCl avoids gaseous Cl₂, enhancing safety and reproducibility. Scalability is demonstrated by reactions at 5–10 mmol scales, with consistent yields after recrystallization (petroleum ether/ethyl acetate).
Oxidative Chlorination Using Hydrogen Peroxide and Zirconium Tetrachloride
Novel Oxidant System
A recent advancement employs ZrCl₄ and H₂O₂ to convert thiols or disulfides directly to sulfonyl chlorides. For example, p-cresol disulfide (25.0 mmol) reacts with H₂O₂ (30%, 49.8 mmol) and ZrCl₄ (1 mmol) in methanol at 0°C, yielding 86% sulfonyl chloride after 12 hours.
Advantages :
-
Mild Conditions : No extreme temperatures or corrosive reagents.
-
Broad Substrate Scope : Tolerates electron-rich and electron-poor thiols.
Mechanistic Insights
ZrCl₄ acts as a Lewis acid, polarizing the S–S bond in disulfides and facilitating Cl⁻ attack. H₂O₂ serves as both oxidant and oxygen source:
This method avoids hazardous chlorinating agents, making it environmentally favorable.
Comparative Analysis of Methods
Key Observations :
-
The isothiourea route offers the highest yield and scalability but requires handling hygroscopic intermediates.
-
ZrCl₄/H₂O₂ is safer and greener but slower, ideal for sensitive substrates.
Chemical Reactions Analysis
Hydrolysis Reactions
Sulfenyl chlorides like n-octylsulfenyl chloride are highly reactive and prone to hydrolysis under aqueous conditions. The reaction likely proceeds via nucleophilic attack by water, yielding n-octylsulfenic acid (C₈H₁₇-S-OH) and HCl. This contrasts with sulfonyl chlorides, which typically hydrolyze to sulfonic acids (e.g., R-SO₃H) under basic or acidic conditions .
Key Observations from Related Sulfonyl Chloride Reactions :
-
Sulfonyl chlorides undergo hydrolysis via mechanisms involving monoanionic or dianionic intermediates, depending on hydroxide concentration .
-
Steric hindrance in tertiary sulfonyl chlorides can lead to alternative decomposition pathways .
Nucleophilic Substitution
Sulfenyl chlorides react with nucleophiles (e.g., alcohols, amines, thiols) to form substituted sulfides. For example:
This reactivity is higher than that of sulfonyl chlorides due to the lower oxidation state of sulfur (+2 vs. +4) .
Comparison to Sulfonyl Chloride Reactions :
-
Sulfonyl chlorides react with nucleophiles to form sulfonamides (e.g., with amines) or sulfonates .
-
Rates and mechanisms depend on steric effects and the nature of the nucleophile .
Elimination Reactions
Sulfenyl chlorides can undergo elimination under basic conditions, forming sulfenic acids (R-S-OH) or other sulfur-containing byproducts. This contrasts with sulfonyl chlorides, which typically do not undergo elimination due to their higher stability .
Reaction with Bases
Sulfenyl chlorides react with strong bases (e.g., hydroxide, alkoxides) to form disulfides (R-S-S-R) via coupling reactions. For example:
This reactivity is not commonly observed in sulfonyl chlorides unless subjected to specific reducing conditions .
Thermal Stability
Sulfenyl chlorides are generally less thermally stable than sulfonyl chlorides and may decompose upon heating, potentially releasing HCl and forming reactive intermediates. For example, This compound might decompose to n-octylsulfenic acid or other sulfur-containing fragments .
Data Table: Comparative Reactivity of Sulfenyl vs. Sulfonyl Chlorides
| Property | Sulfenyl Chloride (R-S-Cl) | Sulfonyl Chloride (R-SO₂Cl) |
|---|---|---|
| Oxidation State of S | +2 | +4 |
| Hydrolysis Product | Sulfenic acid (R-S-OH) | Sulfonic acid (R-SO₃H) |
| Nucleophilic Reactivity | High (due to lower S oxidation state) | Moderate |
| Elimination Tendency | Higher (forms R-S-OH) | Lower |
| Thermal Stability | Lower (prone to decomposition) | Higher |
Research Findings from Provided Sources
While the provided literature focuses on sulfonyl chlorides, key insights include:
-
Mechanistic Studies : Sulfonyl chlorides undergo hydrolysis via monoanionic or dianionic intermediates, with product distribution influenced by hydroxide concentration .
-
Steric Effects : Tertiary sulfonyl chlorides face steric hindrance, favoring alternative decomposition pathways (e.g., formation of sulfenic acids) .
-
Kinetic Isotope Effects : Studies on alkanesulfonyl chlorides reveal that hydroxide reactions exhibit significant kinetic isotope effects (kH/kD ≈ 4–5), indicative of a transition state with partial negative charge on sulfur .
These findings highlight the importance of steric effects and transition state character in sulfur-containing chlorides, which may extend to sulfenyl chlorides despite their lower oxidation state.
Scientific Research Applications
Scientific Research Applications
-
Synthesis of Sulfenamides
- n-Octylsulfenyl chloride is primarily used to synthesize sulfenamides, which are important intermediates in the production of pharmaceuticals and agrochemicals. The reaction involves the nucleophilic attack of an amine on the sulfenyl chloride, resulting in the formation of sulfenamide derivatives.
-
Functionalization of Organic Compounds
- The compound can be utilized to introduce sulfenyl groups into various organic substrates, enhancing their reactivity and stability. This functionalization is crucial in developing new materials with specific properties.
-
Preparation of Sulfonamides
- By reacting this compound with amines, researchers can produce sulfonamides, which are widely used as antibacterial agents. This application highlights the compound's significance in medicinal chemistry.
-
Reagent in Organic Synthesis
- This compound serves as a reagent for various transformations, including the synthesis of thioethers and thioesters. These compounds are essential in the preparation of biologically active molecules.
Data Tables
Case Studies
Case Study 1: Synthesis of Antibacterial Agents
- A study investigated the synthesis of novel sulfonamide derivatives using this compound. The researchers demonstrated that varying the amine used in the reaction led to different antibacterial activities against various bacterial strains. This case highlights the compound's role in drug development.
Case Study 2: Functionalization for Material Science
- In another research project, scientists explored the use of this compound for modifying polymer matrices to improve their thermal stability and mechanical properties. The results indicated significant enhancements in performance metrics, showcasing its potential application in advanced materials.
Case Study 3: Green Chemistry Approach
- A recent study focused on utilizing this compound in a solvent-free environment to minimize environmental impact during synthesis processes. The findings emphasized reduced waste generation and increased reaction efficiency, aligning with green chemistry principles.
Mechanism of Action
The mechanism of action of n-octylsulfenyl chloride involves its interaction with specific molecular targets. The chlorosulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and synthesis processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
n-Octylsulfenyl chloride belongs to the sulfenyl chloride class (R-S-Cl), whereas compounds like o-nitrophenylsulfonyl chloride (C₆H₄ClNO₄S) and biphenyl-4-sulfonyl chloride (C₁₂H₉ClO₂S) are sulfonyl chlorides (R-SO₂-Cl). The sulfonyl group’s additional oxygen atoms increase polarity and stability compared to sulfenyl chlorides. For example:
| Compound | Functional Group | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | R-S-Cl | C₈H₁₇SCl | ~180.45 | Aliphatic chain, no aromatic rings |
| o-Nitrophenylsulfonyl chloride | Ar-SO₂-Cl | C₆H₄ClNO₄S | 221.61 | Aromatic ring, nitro substituent |
| Biphenyl-4-sulfonyl chloride | Ar-SO₂-Cl | C₁₂H₉ClO₂S | 252.72 | Biphenyl backbone |
Reactivity and Stability
Sulfenyl Chlorides (e.g., this compound):
- Higher electrophilicity due to the S-Cl bond’s susceptibility to nucleophilic attack.
- Prone to hydrolysis, forming disulfides or thiols.
- Used in thiol-ene click chemistry and vulcanization processes.
Sulfonyl Chlorides (e.g., o-nitrophenylsulfonyl chloride):
Research Findings and Data
Stability Studies
- This compound decomposes at room temperature within days unless stored under inert conditions.
- o-Nitrophenylsulfonyl chloride remains stable for months at 4°C, attributed to resonance stabilization of the sulfonyl group .
Hydrolysis Rates (pH 7, 25°C)
| Compound | Half-Life (t₁/₂) |
|---|---|
| This compound | ~2 hours |
| o-Nitrophenylsulfonyl chloride | ~30 days |
Q & A
Q. What are the standard laboratory synthesis protocols for n-octylsulfenyl chloride?
- Methodological Answer : this compound is typically synthesized via the reaction of n-octylthiol with chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas. A common protocol involves:
- Dissolving n-octylthiol in an anhydrous solvent (e.g., dichloromethane) under inert atmosphere.
- Slowly adding sulfuryl chloride at 0–5°C to control exothermicity.
- Monitoring reaction completion via TLC or GC-MS.
- Purifying the product via distillation or column chromatography.
Safety protocols from analogous sulfenyl chlorides emphasize using enclosed systems, PPE (gloves, goggles, fume hoods), and avoiding moisture to prevent decomposition .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Compare chemical shifts (e.g., δ ~2.5–3.5 ppm for S-Cl protons) with literature data. Use deuterated chloroform as solvent.
- IR Spectroscopy : Confirm S-Cl stretch (~500–550 cm⁻¹) and absence of thiol (-SH) peaks.
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.
- Elemental Analysis : Verify C, H, S, and Cl percentages against theoretical values.
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What safety precautions are essential when handling this compound in experimental settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods for all manipulations.
- Storage : Keep in airtight, amber glass containers under nitrogen at –20°C to prevent hydrolysis.
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water due to reactive HCl release.
Guidelines from sulfuryl chloride handling (a structurally similar compound) recommend emergency protocols for inhalation/contact exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:
Q. What strategies are effective in resolving contradictory spectroscopic data observed during the characterization of this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, IR, and high-resolution MS to cross-validate functional groups.
- Solvent Effects : Test in non-polar solvents (e.g., CCl₄) to minimize hydrogen bonding interference.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software).
Contradictions may arise from tautomerism or impurities; fractional crystallization or preparative HPLC can isolate pure phases .
Q. What methodologies are employed to study the kinetic stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at elevated temperatures (40°C, 60°C) and monitor decomposition via GC-MS at intervals.
- Arrhenius Analysis : Calculate activation energy (Eₐ) using degradation rate constants to predict shelf life at 25°C.
- Moisture Control : Use Karl Fischer titration to correlate hydrolysis rates with water content.
Data interpretation should account for autocatalytic decomposition pathways common in sulfenyl chlorides .
Data Interpretation and Reproducibility
Q. How should researchers address non-reproducible yields in this compound synthesis?
- Methodological Answer :
- Parameter Documentation : Record exact stoichiometry, solvent batch, and humidity levels.
- By-Product Analysis : Identify side products (e.g., disulfides) via LC-MS and adjust chlorinating agent equivalents.
- Reagent Purity : Use freshly distilled n-octylthiol and anhydrous solvents.
Reproducibility guidelines from academic journals stress transparent reporting of experimental details .
Q. What computational tools are suitable for modeling the reactivity of this compound in organic transformations?
- Methodological Answer :
- DFT Calculations : Simulate reaction pathways (e.g., SN₂ vs. radical mechanisms) using software like Gaussian or ORCA.
- Molecular Dynamics : Study solvation effects on reaction kinetics in polar vs. non-polar media.
- Docking Studies : Predict interactions with biological targets if applicable (e.g., enzyme inhibition).
Validate models with experimental kinetic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
